3-Bromo-5-(3,4-dimethoxyphenyl)pyridine
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Overview
Description
3-Bromo-5-(3,4-dimethoxyphenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of bromine and methoxy groups in the compound’s structure can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(3,4-dimethoxyphenyl)pyridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-bromoacetophenone in the presence of a base such as sodium hydroxide or piperidine. This reaction forms a chalcone intermediate, which is then cyclized to form the pyridine ring. The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(3,4-dimethoxyphenyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts. Conditions often involve heating and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include aldehydes, carboxylic acids, and quinones.
Reduction Reactions: Products include amines and alcohols.
Scientific Research Applications
3-Bromo-5-(3,4-dimethoxyphenyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3,4-dimethoxyphenyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and methoxy groups can influence its binding affinity and selectivity towards certain enzymes or receptors. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromopyridine: A similar compound with two bromine atoms on the pyridine ring.
3-Bromo-5-iodopyridine: A compound with both bromine and iodine atoms on the pyridine ring.
3,5-Dimethoxypyridine: A compound with two methoxy groups on the pyridine ring.
Uniqueness
3-Bromo-5-(3,4-dimethoxyphenyl)pyridine is unique due to the combination of bromine and methoxy groups on the pyridine ring. This combination can significantly influence its chemical reactivity and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-bromo-5-(3,4-dimethoxyphenyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-16-12-4-3-9(6-13(12)17-2)10-5-11(14)8-15-7-10/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEHIBOSVAKGNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CN=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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